(tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate

Stereospecific Synthesis Chiral Building Block Drug Intermediate

(tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate (CAS: 2411590-87-7) is a chiral, non-racemic 1,2,5-trisubstituted piperidine derivative featuring precisely defined (2R,5S) stereochemistry, an N-Boc protecting group, and a C2-ethyl ester. The piperidine ring constitutes the most prevalent heterocyclic scaffold among FDA-approved pharmaceuticals, and chiral aminopiperidines serve as indispensable building blocks for the stereocontrolled assembly of bioactive small molecules, particularly in central nervous system (CNS) and anti-infective programs.

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
Cat. No. B8189907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate
Molecular FormulaC13H24N2O4
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)N
InChIInChI=1S/C13H24N2O4/c1-5-18-11(16)10-7-6-9(14)8-15(10)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m0/s1
InChIKeyCVMRVIPMDLABQQ-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement-Grade (tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate (CAS 2411590-87-7): A Defined Chiral Piperidine Building Block for Stereospecific Synthesis


(tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate (CAS: 2411590-87-7) is a chiral, non-racemic 1,2,5-trisubstituted piperidine derivative featuring precisely defined (2R,5S) stereochemistry, an N-Boc protecting group, and a C2-ethyl ester . The piperidine ring constitutes the most prevalent heterocyclic scaffold among FDA-approved pharmaceuticals, and chiral aminopiperidines serve as indispensable building blocks for the stereocontrolled assembly of bioactive small molecules, particularly in central nervous system (CNS) and anti-infective programs [1].

Why Stereochemical and Protecting-Group Identity Preclude Substitution of (tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate with Closely Related Analogs


Generic substitution among 5-aminopiperidine-1,2-dicarboxylate derivatives is scientifically inadmissible due to orthogonal and non-negotiable structural variables that directly dictate downstream synthetic outcomes and biological target engagement. Alteration of the (2R,5S) absolute configuration yields diastereomers or enantiomers that can exhibit divergent target binding affinities and pharmacokinetic profiles in chiral biological environments [1]. Simultaneously, replacement of the N-Boc group with Cbz or benzyl or exchange of the C2-ethyl ester for a methyl ester introduces orthogonal protecting-group lability, altering the sequence of synthetic operations and the overall process efficiency. The procurement of the precisely defined (2R,5S) isomer with the specific Boc/ethyl ester orthogonal protecting scheme is therefore a mandatory, rather than optional, specification for the reproducibility of stereospecific synthetic routes and the integrity of structure-activity relationship (SAR) data .

Quantitative Differentiation Evidence: (tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate Versus Closest Analogs


Absolute Stereochemical Configuration (2R,5S) as a Determinant of Biological Recognition and Regulatory Acceptability

The target compound possesses a defined (2R,5S) absolute configuration at the piperidine C2 and C5 positions. This is in contrast to its (2S,5R) enantiomer, CAS 2306248-46-2, which is a distinct chemical entity with different IUPAC nomenclature, SMILES notation, and predicted biological interactions due to enantioselective recognition in asymmetric biological environments [1]. In drug development, the selection of the correct single enantiomer is a fundamental regulatory and pharmacological requirement, and substitution with the antipode or a racemate introduces unacceptable variability in target binding and safety assessment [2].

Stereospecific Synthesis Chiral Building Block Drug Intermediate Enantioselective Recognition

Orthogonal N-Boc Protection Confers Greater Synthetic Versatility and Purity Compared to N-Benzyl Analogs

The N-Boc protecting group on the target compound is orthogonally labile to the C2-ethyl ester, enabling selective N-deprotection under acidic conditions (e.g., TFA) while preserving the ester for further C-terminal elaboration [1]. In contrast, the N-benzyl analog, O1-benzyl O2-ethyl cis-5-aminopiperidine-1,2-dicarboxylate (CAS 1078129-21-1), requires orthogonal deprotection conditions (hydrogenolysis), which may be incompatible with certain downstream functional groups and typically yields a lower reported commercial purity (95% vs. up to 99.42% for the target compound), necessitating additional purification steps . The higher reported purity of the target compound reduces the burden of in-house purification and ensures more accurate reaction stoichiometry.

Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis Medicinal Chemistry

Defined (2R,5S) Stereochemistry Confers Improved Diastereomeric Purity Compared to Unspecified cis/trans Isomers

The target compound is supplied as a single, fully characterized (2R,5S) stereoisomer. In contrast, generic 'cis-5-aminopiperidine-1,2-dicarboxylate' derivatives (e.g., cis-1-tert-butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate) are often available as racemic cis mixtures without resolved absolute stereochemistry . The procurement of the single (2R,5S) enantiomer eliminates the analytical and purification overhead associated with separating diastereomeric mixtures, which can exhibit different physical properties, reactivity, and downstream biological activity [1].

Stereochemical Purity Diastereomer Separation Analytical Characterization Process Chemistry

Batch-to-Batch Consistency and Verified Purity by QC Documentation Ensures Reproducible Synthetic Outcomes

Reputable vendors supply this compound with comprehensive batch-specific QC documentation, including HPLC purity analysis (reported up to 99.42%) and NMR structural confirmation . This level of analytical characterization mitigates the risk of synthetic failure or irreproducible biological data due to unknown impurities or incorrect structural assignment, which are significant concerns when sourcing from less specialized or general chemical suppliers [1].

Quality Control Reproducibility HPLC Analysis Process Development

Piperidine Core as a Privileged Scaffold: Class-Level Validation for CNS and Anti-Infective Drug Discovery

The piperidine core is a 'privileged scaffold' in medicinal chemistry, with over 70 FDA-approved drugs containing this moiety, particularly for CNS and anti-infective indications [1]. The target compound, as a versatile chiral piperidine derivative, provides access to this pharmacologically validated chemical space. This class-level validation provides a strong, albeit indirect, rationale for its procurement as a strategic starting material for library synthesis and lead generation in these therapeutic areas, compared to building blocks with less established biological precedent [2].

Privileged Scaffold Drug Discovery CNS Therapeutics Antibacterial Agents

Explicit Structural Definition Enables In Silico Modeling and Structure-Based Design Workflows

The availability of a defined SMILES string (C(OC(C)(C)C)(=O)N1[C@@H](C(OCC)=O)CC[C@H](N)C1) and InChIKey (CVMRVIPMDLABQQ-VHSXEESVSA-N) for the target compound enables its unambiguous incorporation into computational chemistry workflows for virtual screening, pharmacophore modeling, and de novo design . This contrasts with poorly characterized or racemic analogs, which cannot be accurately represented in silico and may yield misleading computational predictions [1].

Computer-Aided Drug Design Molecular Modeling Virtual Screening Structure-Based Design

Optimal Procurement and Utilization Scenarios for (tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate Based on Quantitative Evidence


Stereospecific Synthesis of CNS-Targeted Drug Candidates

Procurement is optimal for medicinal chemistry programs targeting central nervous system (CNS) disorders, where stereochemistry critically modulates target engagement and blood-brain barrier penetration. The defined (2R,5S) configuration ensures that SAR studies are conducted on the intended stereoisomer, avoiding confounding biological data from racemic or mixed stereoisomer samples [1]. The piperidine scaffold's prevalence in FDA-approved CNS drugs provides strong class-level validation for this approach .

Multi-Step Peptidomimetic and Macrocycle Synthesis

The orthogonal N-Boc/C2-ethyl ester protecting scheme enables the sequential and selective deprotection/functionalization required for complex peptidomimetic or macrocyclic compound construction. Procurement of this specific derivative eliminates the need for additional protection/deprotection steps and allows for direct incorporation into synthetic sequences [1]. The reported high purity (≥95%) of commercial material ensures accurate stoichiometric control and minimizes side reactions in sensitive coupling steps .

Chiral Building Block for Targeted Protein Degrader (PROTAC) Linker Design

In the emerging field of targeted protein degradation (PROTACs), the vectorial and stereochemical properties of linkers can influence ternary complex formation and degradation efficiency. This compound serves as a rigid, chiral piperidine-based linker precursor, with the primary amine and carboxylic acid functionalities providing orthogonal conjugation handles for E3 ligase ligand and target protein ligand attachment [1]. The defined (2R,5S) stereochemistry ensures consistent spatial orientation of the two ligands, enabling systematic optimization of linker geometry .

Process Chemistry and GMP Intermediate Preparation

For process chemistry groups scaling up lead candidates for preclinical toxicology studies or Phase I clinical trials, procurement from vendors providing batch-specific QC documentation (HPLC purity, NMR) is essential for reproducibility and regulatory compliance [1]. The availability of material with verified purity up to 99.42% reduces the burden of in-house purification and ensures that impurities are not carried through to the final API .

Quote Request

Request a Quote for (tert-Butyl) 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.